PFKFB3 Inhibitory Potency: N-Aryl 6-Aminoquinoxaline Derivatives vs. Unsubstituted Scaffold
Derivatization of the 6-Aminoquinoxalin-2(1H)-one core to N-aryl 6-aminoquinoxalines yields a potent class of PFKFB3 kinase inhibitors, with the most optimized compound (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) achieving an IC50 of 14 nM against the purified enzyme target [1]. This represents a crucial functionalization of the 6-aminoquinoxalin-2(1H)-one core, as the unsubstituted scaffold lacks this defined, high-affinity target engagement. The study also reports a cellular IC50 of 0.49 μM for the same compound in HCT116 colon carcinoma cells, directly linking target engagement to a functional, anti-glycolytic effect [1].
| Evidence Dimension | PFKFB3 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM (N-aryl 6-aminoquinoxaline derivative) |
| Comparator Or Baseline | Unsubstituted 6-Aminoquinoxalin-2(1H)-one: No reported IC50 (inactive/unoptimized) |
| Quantified Difference | Inactive vs. 14 nM (functionalized core) |
| Conditions | Biochemical assay using purified PFKFB3 enzyme |
Why This Matters
This demonstrates that while the core building block itself is inactive, its derivatization yields a pharmacologically validated chemical series with defined, nanomolar potency against a high-value oncology target, providing a clear and data-driven entry point for medicinal chemistry campaigns.
- [1] Boutard, N., Białas, A., Sabiniarz, A., Guzik, P., Banaszak, K., Biela, A., ... & Fabritius, C. H. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 169–181. https://doi.org/10.1002/cmdc.201800569 View Source
